

# Application Notes and Protocols: Diphenyl Sulfoxide as an Oxidant in Chemical Synthesis

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Compound of Interest					
Compound Name:	Diphenyl sulfoxide				
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This document provides detailed application notes and protocols for the use of **diphenyl sulfoxide** (Ph<sub>2</sub>SO) as an effective oxidant in key organic transformations. **Diphenyl sulfoxide** offers a versatile and often mild alternative to other oxidizing agents, enabling a range of synthetic applications from the formation of  $\alpha$ -heterosubstituted ketones to the conversion of aldehydes into geminal dichlorides.

# Application 1: Synthesis of α-Heterosubstituted Ketones via Sulfur-Mediated Difunctionalization of Internal Alkynes

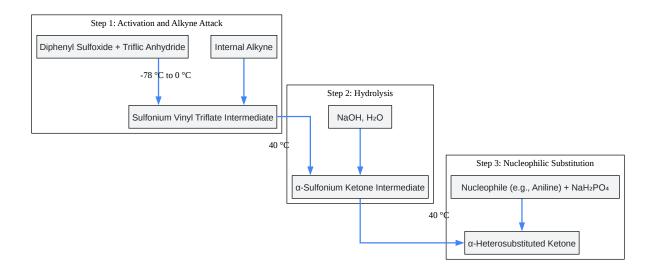
This one-pot reaction utilizes **diphenyl sulfoxide** in combination with triflic anhydride to activate internal alkynes, facilitating the synthesis of a variety of valuable  $\alpha$ -heterosubstituted ketones.[1][2]

# **Reaction Principle**

The reaction proceeds through the activation of **diphenyl sulfoxide** with triflic anhydride, which is then attacked by a phenyl-substituted internal alkyne. This forms a sulfonium vinyl triflate intermediate. Subsequent hydrolysis yields an  $\alpha$ -sulfonium ketone, which can then be substituted by various nucleophiles to generate the final  $\alpha$ -heterosubstituted ketone products.



## **Experimental Workflow**



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Caption: Workflow for the one-pot synthesis of  $\alpha$ -heterosubstituted ketones.

### **Quantitative Data**

The following table summarizes the yields for the synthesis of various  $\alpha$ -amino ketones from 1-phenyl-1-butyne and different aniline nucleophiles.[3]



Entry	Alkyne Substrate (R¹)	Aniline Nucleophile (R²)	Product	Yield (%)
1	Phenyl	4-Methoxyphenyl	2-(4- methoxyphenyla mino)-1- phenylbutan-1- one	85
2	Phenyl	4-Chlorophenyl	2-(4- chlorophenylami no)-1- phenylbutan-1- one	78
3	Phenyl	2-Methylphenyl	2-(o- tolylamino)-1- phenylbutan-1- one	75
4	Phenyl	Naphthyl	2-(naphthalen-1- ylamino)-1- phenylbutan-1- one	82
5	4-Methylphenyl	Phenyl	1-(p-tolyl)-2- (phenylamino)but an-1-one	88
6	4-Chlorophenyl	Phenyl	1-(4- chlorophenyl)-2- (phenylamino)but an-1-one	76

# **Detailed Experimental Protocol**

Materials:

• Diphenyl sulfoxide (Ph<sub>2</sub>SO)



- Triflic anhydride (Tf<sub>2</sub>O)
- Substituted internal alkyne (e.g., 1-phenyl-1-butyne)
- Substituted aniline
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Sodium hydroxide (NaOH)
- Sodium dihydrogen phosphate (NaH<sub>2</sub>PO<sub>4</sub>)
- Deionized water

#### Procedure:[3][1]

- To a solution of the internal alkyne (0.4 mmol) and **diphenyl sulfoxide** (0.48 mmol) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> (2 mL) at -78 °C, add triflic anhydride (0.48 mmol) dropwise.
- Allow the reaction mixture to warm to 0 °C and stir for 30 minutes.
- Add a solution of NaOH (1.2 mmol) in H2O (8 mmol) to the reaction mixture.
- Stir the mixture at 40 °C for 12 hours.
- Add NaH2PO4 (0.8 mmol) and the aniline nucleophile (0.6 mmol) to the reaction mixture.
- Continue stirring at 40 °C for another 12 hours.
- After the reaction is complete, quench with water and extract the product with CH<sub>2</sub>Cl<sub>2</sub>.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired αamino ketone.



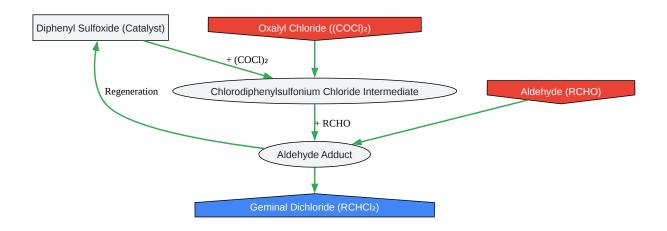
# **Application 2: Catalytic Deoxydichlorination of Aldehydes**

**Diphenyl sulfoxide** can act as a catalyst in a Swern-type reaction to convert aldehydes into valuable geminal dichlorides using oxalyl chloride as the chlorine source.[4][5][6][7][8] This method is operationally simple and proceeds under mild conditions with low catalyst loading.[4]

# **Reaction Principle**

The catalytic cycle begins with the activation of **diphenyl sulfoxide** by oxalyl chloride to form a chlorodiphenylsulfonium chloride intermediate. This intermediate then reacts with the aldehyde, leading to the formation of the geminal dichloride and regeneration of the **diphenyl sulfoxide** catalyst.[4]

## **Catalytic Cycle**



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Caption: Catalytic cycle for the deoxydichlorination of aldehydes.



# **Quantitative Data**

The following table presents the results for the deoxydichlorination of various aromatic aldehydes catalyzed by **diphenyl sulfoxide**.[4]

Entry	Aldehyde Substrate	Product	Time (h)	Yield (%)
1	Benzaldehyde	(Dichloromethyl) benzene	6	92
2	4- Methylbenzaldeh yde	1- (Dichloromethyl)- 4-methylbenzene	6	95
3	4- Methoxybenzald ehyde	1- (Dichloromethyl)- 4- methoxybenzene	6	93
4	4- Chlorobenzaldeh yde	1-Chloro-4- (dichloromethyl)b enzene	6	91
5	4- Nitrobenzaldehy de	1- (Dichloromethyl)- 4-nitrobenzene	8	85
6	Cinnamaldehyde	(1,1-Dichloro-2- propen-1- yl)benzene	6	88

# **Detailed Experimental Protocol**

#### Materials:

- **Diphenyl sulfoxide** (Ph<sub>2</sub>SO)
- Aldehyde



- Oxalyl chloride ((COCl)<sub>2</sub>)
- Toluene, anhydrous

#### Procedure:[4]

- In a 25 mL round-bottom flask equipped with a magnetic stirring bar, dissolve diphenyl sulfoxide (40 mg, 0.2 mmol, 10 mol%) and the aldehyde (2 mmol) in anhydrous toluene (15 mL).
- Treat the resulting solution dropwise with neat oxalyl chloride (0.26 mL, 3 mmol).
- Increase the temperature to 100 °C.
- Stir the mixture for the time indicated in the table above (typically 6-8 hours).
- Monitor the reaction progress by GC/MS or TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel (petroleum ether/EtOAc -19/1) to yield the pure geminal dichloride.

# Application 3: Rhenium-Catalyzed Oxidation of Sulfides

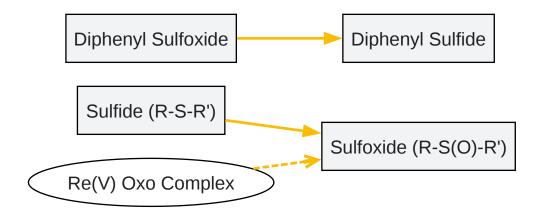
**Diphenyl sulfoxide** can serve as a mild co-oxidant for the conversion of sulfides to sulfoxides in the presence of a rhenium catalyst. This method is compatible with a variety of functional groups.

# **Reaction Principle**

A rhenium(V) oxo complex catalyzes the transfer of an oxygen atom from **diphenyl sulfoxide** to a sulfide, resulting in the formation of the corresponding sulfoxide and diphenyl sulfide.

### **General Reaction Scheme**





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Caption: Rhenium-catalyzed oxidation of sulfides with **diphenyl sulfoxide**.

#### **Note on Protocol and Data**

While the rhenium-catalyzed oxidation of sulfides using **diphenyl sulfoxide** has been reported, detailed, broadly applicable experimental protocols and extensive quantitative data tables for a wide range of substrates are less commonly available in the literature compared to the other applications presented here. Researchers interested in this transformation should consult the primary literature for specific examples and reaction conditions.

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